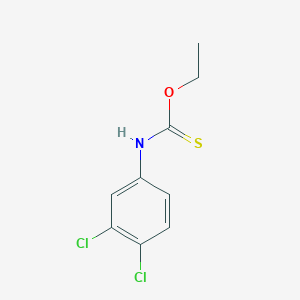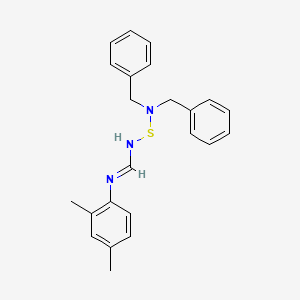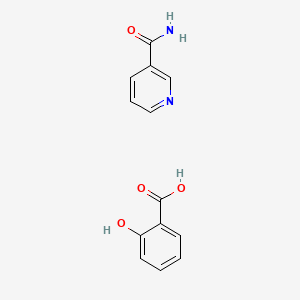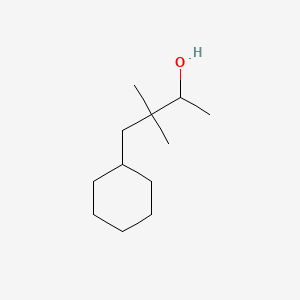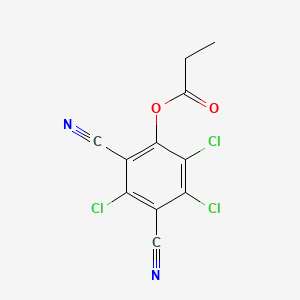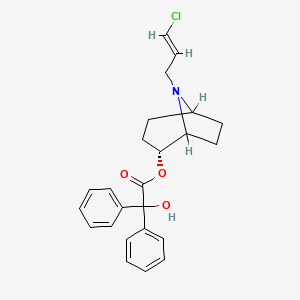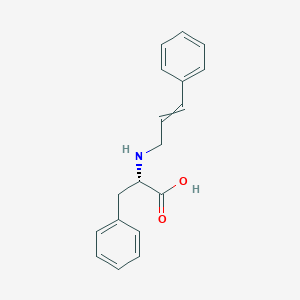
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is a complex organic compound with the molecular formula C16H24O2S . This compound is characterized by the presence of a cyclopentyl ring, a thioacetic acid moiety, and a t-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thioacetic acid esters and cyclopentyl derivatives, such as:
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-methyl ester
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-ethyl ester .
Uniqueness
The uniqueness of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the t-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
68931-52-2 |
|---|---|
Molekularformel |
C16H24O2S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
S-tert-butyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)ethanethioate |
InChI |
InChI=1S/C16H24O2S/c1-5-6-7-8-13-12(9-10-14(13)17)11-15(18)19-16(2,3)4/h12-13H,5,8-11H2,1-4H3 |
InChI-Schlüssel |
IJMILRJXBDCLQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCC1C(CCC1=O)CC(=O)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


